molecular formula C11H11O6- B14369258 2,4-Dimethoxy-6-(methoxycarbonyl)benzoate CAS No. 92810-12-3

2,4-Dimethoxy-6-(methoxycarbonyl)benzoate

Cat. No.: B14369258
CAS No.: 92810-12-3
M. Wt: 239.20 g/mol
InChI Key: NUPJYQKVURXHGF-UHFFFAOYSA-M
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Description

2,4-Dimethoxy-6-(methoxycarbonyl)benzoate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(methoxycarbonyl)benzoate typically involves the esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(methoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2,4-dimethoxy-6-(hydroxymethyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-6-(methoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(methoxycarbonyl)benzoate involves its interaction with various molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain esterification reactions.

    2,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of the ester, leading to different reactivity and applications.

    Methyl 2,4-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a methoxycarbonyl group.

Uniqueness

2,4-Dimethoxy-6-(methoxycarbonyl)benzoate is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

92810-12-3

Molecular Formula

C11H11O6-

Molecular Weight

239.20 g/mol

IUPAC Name

2,4-dimethoxy-6-methoxycarbonylbenzoate

InChI

InChI=1S/C11H12O6/c1-15-6-4-7(11(14)17-3)9(10(12)13)8(5-6)16-2/h4-5H,1-3H3,(H,12,13)/p-1

InChI Key

NUPJYQKVURXHGF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)[O-])C(=O)OC

Origin of Product

United States

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